ethyl {N}-(2,2-dicyanovinyl)glycinate
Description
The compound ethyl {N}-(2,2-dicyanovinyl)glycinate is a synthetic amino acid derivative featuring a glycinate (B8599266) backbone functionalized with a dicyanovinyl group. evitachem.com This structure brings together two moieties with distinct and significant roles in modern organic chemistry, suggesting potential applications in medicinal chemistry and materials science. evitachem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2,2-dicyanoethenylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-2-13-8(12)6-11-5-7(3-9)4-10/h5,11H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCWXBIZSYQWHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC=C(C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl N 2,2 Dicyanovinyl Glycinate and Analogues
Direct Synthesis Strategies for Ethyl N-(2,2-Dicyanovinyl)glycinate
Direct synthesis methods aim to construct the final molecule in a single or a few convergent steps, primarily by forming the characteristic dicyanovinyl group onto a glycine (B1666218) backbone.
The Knoevenagel condensation is a fundamental reaction in organic chemistry used to form carbon-carbon double bonds. wikipedia.orgrsc.org It is a modification of the aldol (B89426) condensation, involving the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.orgsigmaaldrich.com The catalyst is typically a weakly basic amine, such as piperidine. wikipedia.orgmdpi.com
This reaction is particularly effective for creating α,β-unsaturated products, especially when the active hydrogen component contains strong electron-withdrawing groups, such as in malononitrile (B47326) or cyanoacetic acid. wikipedia.orgyoutube.com The electron-withdrawing groups increase the acidity of the methylene (B1212753) protons, facilitating deprotonation by a mild base to form a stabilized carbanion or enolate. youtube.com
A plausible, albeit indirect, pathway to ethyl {N}-(2,2-dicyanovinyl)glycinate using this methodology could involve a multi-step sequence. First, ethyl glycinate (B8599266) could be reacted with a suitable carbonyl compound. The resulting intermediate would then undergo a Knoevenagel condensation with malononitrile to introduce the dicyanovinyl group. A more direct, hypothetical approach might involve the reaction of ethyl glycinate with a dicyanovinylating agent like (ethoxymethylene)malononitrile, where the ethoxy group acts as a leaving group upon nucleophilic attack by the glycinate's amino group.
Table 1: Key Features of the Knoevenagel Condensation
| Feature | Description |
| Reactants | An aldehyde or ketone and a compound with an active methylene group (e.g., malononitrile). |
| Catalyst | Typically a weak base (e.g., piperidine, pyridine). |
| Mechanism | Nucleophilic addition followed by dehydration (condensation). |
| Product | Often an α,β-unsaturated compound, such as a conjugated enone. wikipedia.org |
| Application | Formation of the C=C(CN)₂ moiety. |
Nucleophilic addition reactions are a cornerstone of carbonyl chemistry and can be extended to activated alkenes. youtube.comyoutube.com In this context, the carbon-carbon double bond of an alkene is rendered electrophilic by electron-withdrawing substituents, making it susceptible to attack by nucleophiles. youtube.com The dicyano groups in a dicyanovinyl moiety are potent electron-withdrawing groups, which polarize the C=C bond and make the β-carbon atom electrophilic and ready for nucleophilic attack. youtube.com
The synthesis of this compound could be envisioned through the nucleophilic addition of ethyl glycinate to a highly activated cyanoalkene. For instance, a reaction with a molecule like tetracyanoethylene (B109619) could proceed via a nucleophilic addition-elimination mechanism, where the amino group of ethyl glycinate attacks the double bond, followed by the elimination of a cyanide group (as HCN or CN⁻), to yield the desired N-substituted product. This strategy leverages the high reactivity of activated cyanoalkenes towards nucleophiles like amines. bham.ac.uk
The general mechanism involves the attack of the nucleophile on the electrophilic carbon, forming a tetrahedral intermediate, which is then protonated to yield the final product. youtube.com In cases involving weak nucleophiles, an acid catalyst may be required to increase the electrophilicity of the carbonyl or alkene. youtube.com
Synthesis of N-Substituted Glycinate Precursors
Reductive amination, or reductive alkylation, is a highly efficient and controlled method for forming carbon-nitrogen bonds. masterorganicchemistry.com This process involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding substituted amine. youtube.com A significant advantage of this method over direct alkylation with alkyl halides is that it avoids the problem of over-alkylation. masterorganicchemistry.com
In the context of synthesizing glycinate precursors, ethyl glycinate can be reacted with a suitable aldehyde or ketone. A variety of reducing agents can be employed for the reduction of the imine intermediate. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is a particularly useful reagent as it is mild enough to selectively reduce imines in the presence of aldehydes or ketones. masterorganicchemistry.comnih.gov Other common reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and catalytic hydrogenation (e.g., H₂ over a Palladium catalyst). masterorganicchemistry.comyoutube.com This method provides a reliable and scalable route to various N-substituted ethyl glycinate derivatives. researchgate.net For example, ethyl N-[(2-Boc-amino)ethyl]glycinate can be synthesized in near-quantitative yield via the reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate (B1226380) hydrate. researchgate.netgoogle.com
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Key Characteristics |
| Sodium Cyanoborohydride | NaBH₃CN | Mild; selectively reduces imines in the presence of carbonyls; common choice. masterorganicchemistry.comyoutube.com |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | An alternative to NaBH₃CN, avoiding cyanide in the waste stream. masterorganicchemistry.com |
| Catalytic Hydrogenation | H₂/Pd-C | Effective method, though may affect other functional groups like benzyl (B1604629) ethers. youtube.com |
The development of stereoselective methods for the synthesis of α-amino acids and their derivatives is of significant interest due to their importance as building blocks for bioactive molecules. researchgate.net Several advanced strategies have been developed to control the stereochemistry during the synthesis of N-substituted glycinates.
One notable method is the palladium-catalyzed α-arylation of a chiral nickel(II) glycinate complex. acs.org This approach allows for the synthesis of structurally diverse arylglycine derivatives in excellent yields and with good diastereoselectivity. acs.org The chiral ligand can often be recovered and reused, and the product can be obtained in optically pure form after simple hydrolysis. acs.org Other stereoselective methods include:
Asymmetric hydrogenation: Nickel- or ruthenium-catalyzed asymmetric hydrogenation of N-substituted imino esters provides access to chiral amino acid derivatives. researchgate.net
Palladium-catalyzed C-H oxidative cross-coupling: This method can be applied to protected glycine esters for stereoselective functionalization. researchgate.net
Michael Addition: The asymmetric Michael addition of nucleophilic glycine equivalents to β-substituted acrylic acid derivatives is a concise route for preparing β-substituted pyroglutamic acids, where two stereogenic centers are formed simultaneously. nih.gov
Palladium-catalyzed allylic alkylation: Titanium-chelated enolates of N-(α-hydroxyacyl)-glycine esters can function as nucleophiles in palladium-catalyzed allylic alkylation reactions, proceeding with high stereoselectivity. core.ac.uk
These methods provide powerful tools for the synthesis of enantiomerically enriched N-substituted glycinate precursors, which are valuable intermediates for complex target molecules. researchgate.net
Derivatization from Ethyl N-(2-Amino-1,2-dicyanovinyl)formimidate and Related Dicyanovinyl Intermediates
Synthesizing the target compound from a starting material that already incorporates the dicyanovinyl group is another viable strategy. Compounds like ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate serve as versatile intermediates that can undergo a range of chemical transformations. researchgate.net
Research has shown that the reaction of ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate with carbonyl compounds can lead to the formation of Schiff's bases, followed by intramolecular cyclizations to form complex heterocyclic systems like pyrrolo[4,3-b] researchgate.netnih.govdiazepines. researchgate.net While not a direct route to this compound, this reactivity highlights the potential for modifying such dicyanovinyl intermediates. The formimidate group could potentially be hydrolyzed or otherwise cleaved under specific conditions, and the existing amino group could be modified or replaced to install the desired glycinate moiety.
Furthermore, the synthesis of related structures, such as ethyl N-(6-substituted 5-cyano-2-methylthiopyrimidin-4-yl)glycinates, demonstrates the feasibility of attaching an ethyl glycinate unit to a pre-existing cyano-substituted ring system via nucleophilic substitution. lmaleidykla.lt This is typically achieved by reacting a chloro-substituted precursor with ethyl glycinate in the presence of a base like triethylamine (B128534). lmaleidykla.lt This suggests that a dicyanovinyl compound with a suitable leaving group could be reacted with ethyl glycinate to furnish the target molecule.
Chemo- and Regioselective Considerations in Synthesis
The synthesis of ethyl N-(2,2-dicyanovinyl)glycinate and its analogues necessitates careful consideration of chemo- and regioselectivity to ensure the desired product is obtained with high purity and yield. The most probable synthetic route involves the reaction of an amino acid ester, such as glycine ethyl ester, with a precursor to the 2,2-dicyanovinyl group. A common and effective precursor for this transformation is ethoxymethylenemalononitrile (B14416) (EMMN). This section will delve into the critical chemo- and regioselective aspects of this synthetic approach.
The primary reaction for the formation of the target compound is a nucleophilic substitution on the electron-deficient double bond of ethoxymethylenemalononitrile by the primary amino group of glycine ethyl ester. This reaction is a vinylogous nucleophilic substitution.
Chemoselectivity:
The main chemoselective challenge in the synthesis of ethyl N-(2,2-dicyanovinyl)glycinate arises from the presence of two nucleophilic centers in the glycine ethyl ester molecule: the primary amine (-NH₂) and the ester carbonyl oxygen. The nitrogen atom of the primary amine is significantly more nucleophilic than the oxygen atom of the ester carbonyl group. Consequently, the reaction with the electrophilic EMMN is highly chemoselective, with the amino group preferentially attacking the β-carbon of the dicyanovinyl moiety.
Under typical reaction conditions, which are often mild (e.g., stirring at room temperature in a suitable solvent like ethanol), the ester group remains unreactive. More forcing conditions, such as high temperatures or the presence of strong bases or acids, could potentially lead to side reactions involving the ester, such as hydrolysis or transesterification, but these are generally avoided in this type of synthesis.
Regioselectivity:
Regioselectivity in this context refers to the specific site of attack by the nucleophile on the electrophilic partner. Ethoxymethylenemalononitrile has two electrophilic carbons in its double bond. The reaction proceeds via a conjugate addition of the amine to the carbon-carbon double bond, followed by the elimination of the ethoxy group.
The strong electron-withdrawing effect of the two cyano groups makes the β-carbon of the double bond highly electrophilic and susceptible to nucleophilic attack. The attack of the amino group of glycine ethyl ester on this β-carbon is, therefore, highly regioselective. The alternative attack on the α-carbon is sterically hindered and electronically disfavored. The subsequent elimination of the ethoxide leaving group is rapid and irreversible, driving the reaction towards the formation of the desired N-substituted product.
Glycine ethyl ester + Ethoxymethylenemalononitrile → Ethyl N-(2,2-dicyanovinyl)glycinate + Ethanol (B145695)
The high degree of chemo- and regioselectivity in this reaction allows for the efficient synthesis of the target compound and its analogues with minimal formation of byproducts.
Table 1: Chemo- and Regioselective Factors in the Synthesis of Ethyl N-(2,2-Dicyanovinyl)glycinate
| Consideration | Key Factors | Expected Outcome | Rationale |
| Chemoselectivity | Nucleophilicity of reactive sites in glycine ethyl ester. | Preferential reaction at the amino group. | The nitrogen of the primary amine is a stronger nucleophile than the oxygen of the ester carbonyl. |
| Reaction Conditions. | The ester group remains intact. | Mild reaction conditions (e.g., room temperature, neutral or slightly basic pH) are typically employed, which do not favor ester hydrolysis or transesterification. | |
| Regioselectivity | Electronic effects of substituents on ethoxymethylenemalononitrile. | Nucleophilic attack occurs exclusively at the β-carbon of the double bond. | The two electron-withdrawing cyano groups create a strong partial positive charge on the β-carbon, making it the most electrophilic site. |
| Steric hindrance. | Attack at the α-carbon is disfavored. | The cyano groups and the ethoxy group create steric hindrance around the α-carbon. | |
| Leaving group ability. | Efficient elimination of the ethoxy group. | Ethoxide is a good leaving group, which facilitates the final step of the substitution reaction. |
Reactivity and Mechanistic Studies of Ethyl N 2,2 Dicyanovinyl Glycinate Derivatives
Cyclization Reactions Involving the Dicyanovinyl Moiety
The dicyanovinyl group is characterized by its electrophilic nature, a result of the strong electron-withdrawing effect of the two cyano groups. This makes the double bond and the nitrile carbons susceptible to attack by nucleophiles, initiating a variety of cyclization reactions.
Intramolecular Cyclization Pathways, such as Pyrimidine (B1678525) Formation
The strategic positioning of the glycinate (B8599266) chain relative to the dicyanovinyl moiety provides a framework for intramolecular cyclization reactions. While direct pyrimidine formation from ethyl {N}-(2,2-dicyanovinyl)glycinate itself is a specific pathway, studies on analogous systems, such as N-(5-cyanopyrimidin-4-yl)glycinates, offer significant mechanistic insights. In these related compounds, base-promoted intramolecular cyclization is a key reaction for forming fused heterocyclic systems like pyrrolo[2,3-d]pyrimidines. lmaleidykla.lt
The mechanism typically involves the deprotonation of the N-H group of the glycine (B1666218) moiety by a base. However, the acidity of this proton can sometimes lead to the formation of a salt that is inactive towards further cyclization. lmaleidykla.lt For a successful cyclization to occur, a subsequent nucleophilic attack from the resulting carbanion (formed at the α-carbon of the glycinate) onto one of the cyano groups of the dicyanovinyl moiety is required. This is followed by tautomerization and ring closure to yield the heterocyclic product. The reaction conditions, particularly the choice of base, are critical in directing the reaction towards the desired cyclized product.
Nucleophilic Additions to Cyano Groups Leading to Cyclization
The cyano groups of the dicyanovinyl moiety are potent electrophiles and can readily undergo nucleophilic addition. When bifunctional nucleophiles are used, this addition can be the first step in a cascade reaction leading to the formation of a heterocyclic ring. For instance, reactions involving dicyano-substituted compounds and diamines have been shown to proceed via nucleophilic addition to one or both nitrile groups, followed by cyclization to form rings such as imidazoles or tetrahydropyrimidines. nih.gov
A plausible mechanism involves the initial attack of a nucleophile (e.g., an amine) on one of the cyano carbons. This is followed by an intramolecular cyclization where another nucleophilic center within the same molecule attacks the second cyano group or another electrophilic site, leading to the formation of a stable heterocyclic system. nih.govresearchgate.net The reactivity is often enhanced by metal promoters or specific catalysts that activate the cyano group. nih.gov
Table 1: Examples of Nucleophilic Addition-Cyclization Reactions on Dicyano-Moieties
| Nucleophile | Dicyano-Substrate | Resulting Heterocycle | Reference |
|---|---|---|---|
| 1,2-Diaminoethane | Dicyanonitrosomethanide | Diimidazolinylnitrosomethanide | nih.gov |
| 1,3-Diaminopropane | Dicyanonitrosomethanide | 1,4,5,6-Tetrahydropyrimidine derivative | nih.gov |
Pyrrole (B145914) Ring Formation via Cycloaddition Reactions
The electron-deficient double bond of the dicyanovinyl group is an excellent candidate for cycloaddition reactions to form five-membered rings like pyrroles. One of the most effective methods for this transformation is the Van Leusen pyrrole synthesis, which involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an activated alkene. nih.gov
In this reaction, a base abstracts a proton from TosMIC to generate a carbanion. This carbanion then acts as a nucleophile, attacking the β-carbon of the dicyanovinyl group in this compound. The reaction proceeds through an intramolecular nucleophilic attack on the isocyanide carbon, followed by the elimination of the tosyl group (a good leaving group), which drives the reaction towards the formation of the aromatic pyrrole ring. nih.gov This synthetic route provides a direct and versatile method for constructing polysubstituted pyrrole derivatives.
Reactions at the Glycinate Ester Moiety
The glycinate ester portion of the molecule undergoes reactions typical of carboxylic acid esters, primarily involving nucleophilic acyl substitution at the carbonyl carbon.
Transesterification Processes
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com The ethyl ester of this compound can be converted to other alkyl esters (e.g., methyl, benzyl) through this process.
Base-Catalyzed Transesterification : A catalytic amount of a base, such as an alkoxide corresponding to the desired alcohol, is used. The alkoxide attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent elimination of the ethoxide group yields the new ester. masterorganicchemistry.com
Acid-Catalyzed Transesterification : An acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. The alcohol then attacks this activated carbonyl, leading to a tetrahedral intermediate. After proton transfer, ethanol (B145695) is eliminated, and deprotonation of the new ester yields the final product. wikipedia.org
This reaction is typically an equilibrium process. To drive it to completion, the alcohol reactant is often used in large excess, or the leaving alcohol (ethanol in this case) is removed from the reaction mixture as it forms. wikipedia.org Electrochemical methods have also been developed for the transesterification of glycine derivatives under mild conditions. sioc-journal.cn
Hydrolysis and Carboxylic Acid Formation
Hydrolysis is the cleavage of the ester bond by reaction with water to form a carboxylic acid and an alcohol. libretexts.org This reaction can be catalyzed by either acid or base. The hydrolysis of this compound would yield {N}-(2,2-dicyanovinyl)glycine and ethanol.
Acid-Catalyzed Hydrolysis : This is the reverse of Fischer esterification. The reaction is performed by heating the ester with a large excess of water and a strong acid catalyst. The process is reversible and reaches an equilibrium. libretexts.org
Base-Catalyzed Hydrolysis (Saponification) : This reaction is irreversible and goes to completion. A hydroxide (B78521) ion (from a base like NaOH or KOH) acts as a nucleophile, attacking the carbonyl carbon. A tetrahedral intermediate is formed, which then collapses to expel the ethoxide ion. The ethoxide, being a strong base, deprotonates the newly formed carboxylic acid, yielding a carboxylate salt. libretexts.org An acidic workup is required to protonate the carboxylate and isolate the final carboxylic acid product.
Kinetic studies on the alkaline hydrolysis of glycine ethyl ester have shown that the reaction proceeds via a second-order mechanism involving the reaction of hydroxide ions with both the protonated and non-protonated forms of the ester. rsc.org
Table 2: Summary of Reactions at the Glycinate Ester Moiety
| Reaction | Reagents | Catalyst | Products |
|---|---|---|---|
| Transesterification | R'OH (an alcohol) | Acid (e.g., H₂SO₄) or Base (e.g., R'O⁻) | Alkyl {N}-(2,2-dicyanovinyl)glycinate + Ethanol |
Transformations Involving the Nitrogen Atom
The nitrogen atoms within ethyl N-(2,2-dicyanovinyl)glycinate derivatives are key centers of reactivity, participating in nucleophilic substitution and addition reactions that enable the synthesis of a variety of nitrogen-containing heterocycles.
While the nitrogen atom of the glycinate moiety is theoretically susceptible to electrophilic attack, specific studies detailing the N-alkylation or N-acylation of this compound itself are not extensively documented in the surveyed literature. However, related glycine Schiff bases, such as ethyl N-(diphenylmethylene)glycinate, are known to undergo facile N-alkylation under phase-transfer catalysis conditions. This suggests a potential for similar reactivity in dicyanovinyl derivatives, although experimental data for this specific compound class remains limited.
The formimidate group of derivatives like ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate is readily converted into an amidine functionality through reaction with various primary amines. This transformation typically involves the nucleophilic attack of the amine on the imidate carbon, followed by the elimination of ethanol.
This reaction serves as a crucial initial step for the synthesis of more complex molecules. For instance, the reaction with amino alcohols yields amidines which can then undergo base-catalyzed cyclization. researchgate.net Similarly, reacting the formimidate with anilines produces N-aryl-N'-(2-amino-1,2-dicyanovinyl)formamidines in good yields. researchgate.net The reaction with guanidine (B92328) also proceeds via the formation of an amidine, which acts as an intermediate in a subsequent intramolecular cyclization. researchgate.net
| Reactant | Reagent | Product Type | Reference |
| Ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate | Amino alcohols (HO(CH₂)nNH₂) | N-(hydroxyalkyl)amidine | researchgate.net |
| Ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate | Anilines | N-aryl formamidine | researchgate.net |
| Ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate | Guanidine | Guanidinyl amidine (intermediate) | researchgate.net |
| Ethyl (Z)-N-(2-carbamoyl-1-cyano-2-benzylideneaminovinyl)formimidate | Ammonia | Amidine | researchgate.net |
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of these transformations is critical for controlling reaction outcomes and designing synthetic pathways to desired products. Research has focused on identifying key intermediates and exploring the kinetic versus thermodynamic control of reaction pathways.
Mechanistic studies have successfully identified several key reaction intermediates. In reactions of ethyl(Z)-N-(2-amino-1,2-dicyanovinyl)formimidate with carbonyl compounds, the initial intermediate is a Schiff's base, formed by condensation of the amino group with the aldehyde or ketone. researchgate.net This alkylideneamino derivative is often not isolated but undergoes further intramolecular reactions.
In the presence of a base like triethylamine (B128534), these Schiff's base intermediates can cyclize to form seven-membered rings (diazepines) or, with a stronger base, can first form a pyrrole ring. researchgate.net The subsequent addition of an amine can then cleave the alkylideneamino unit and convert the imidate into an amidine. researchgate.net
Furthermore, the reaction of the formimidate with guanidine is proposed to proceed through an amidine intermediate. researchgate.net This intermediate is unstable under the reaction conditions and rapidly undergoes an unusual intramolecular cyclization process to yield a pyrimidine derivative. researchgate.net These findings highlight how transient intermediates dictate the final heterocyclic scaffold produced.
While detailed quantitative kinetic data such as rate constants and reaction orders are not extensively reported for these specific transformations, studies have demonstrated the influence of kinetic versus thermodynamic control on product formation.
In one notable example, a suspension of an intermediate Schiff's base (derived from ethyl(Z)-N-(2-amino-1,2-dicyanovinyl)formimidate and a ketone) in ethanol and triethylamine was observed to yield different products based on the reaction time. researchgate.net Under kinetic control (4 hours at room temperature), a pyrazinone structure was the major product. researchgate.net However, under thermodynamic control (48 hours at room temperature), the system evolved to form the more stable pyrrolo[4,3-b] researchgate.netresearchgate.netdiazepine (B8756704). researchgate.net This indicates a scenario where a kinetically favored product can rearrange or be consumed in favor of a thermodynamically more stable product over time.
Based on a comprehensive search of available scientific literature, it is not possible to generate a detailed article on “this compound” that strictly adheres to the requested outline. The specific experimental data required for an in-depth analysis of its advanced spectroscopic characteristics—including NMR studies on conformational dynamics, elucidation of stereochemical features, detailed vibrational spectroscopy, solvatochromic behavior, and fluorescence quantum yield studies—is not present in the public domain for this exact compound.
The search yielded information on related compounds, such as other glycinate derivatives or molecules containing the dicyanovinyl group, but no dedicated studies providing the specific data points needed to accurately and thoroughly populate the requested sections and subsections for this compound itself.
Therefore, to maintain scientific accuracy and strictly adhere to the prompt's instructions of focusing solely on the specified compound and topics, the article cannot be generated. Constructing the article would require speculation or the use of data from analogous but distinct chemical structures, which would violate the core requirements of the request.
Advanced Spectroscopic Characterization and Structural Elucidation
X-ray Crystallography for Solid-State Structural Determination
For a molecule like ethyl {N}-(2,2-dicyanovinyl)glycinate, single-crystal X-ray diffraction analysis would be instrumental in confirming its molecular structure. It would reveal the planarity of the dicyanovinyl group and the conformation of the ethyl glycinate (B8599266) chain. Key structural parameters such as the bond lengths of the C=C and C≡N bonds in the dicyanovinyl moiety, as well as the geometry around the nitrogen atom, would be precisely determined. The crystal packing, which describes how individual molecules are arranged in the crystal lattice, would also be elucidated, providing insights into the intermolecular forces at play.
While specific crystallographic data for this compound is not publicly available, analysis of related structures suggests that the crystal packing would likely be influenced by a combination of van der Waals forces, dipole-dipole interactions arising from the polar cyano and ester groups, and potential hydrogen bonding involving the N-H group.
The interactions between molecules in the solid state are crucial in determining the crystal structure and, consequently, the material's physical properties. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular interactions within a crystal. mdpi.com This analysis maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of close contacts between neighboring molecules.
For this compound, Hirshfeld surface analysis would be expected to reveal a variety of intermolecular interactions. The most significant of these would likely be hydrogen bonds. The N-H group of the glycinate moiety can act as a hydrogen bond donor, while the nitrogen atoms of the cyano groups and the oxygen atoms of the ester group can act as hydrogen bond acceptors. These interactions would play a significant role in the formation of the crystal lattice. In related structures, C-H···N and C-H···O interactions are also observed to contribute to the crystal packing. researchgate.net
Based on the functional groups present in this compound, the expected contributions of various intermolecular contacts to the Hirshfeld surface are summarized in the interactive table below. The percentages are hypothetical and based on analyses of similar molecules containing dicyanovinyl and glycinate moieties.
| Intermolecular Contact | Expected Contribution (%) | Description |
| H···H | 35 - 45 | Represents contacts between hydrogen atoms on adjacent molecules; typically the most abundant type of contact. |
| C···H / H···C | 15 - 25 | Arises from interactions between carbon and hydrogen atoms. |
| N···H / H···N | 10 - 20 | Indicative of hydrogen bonding involving the nitrogen atoms of the cyano groups and the N-H group. |
| O···H / H···O | 10 - 15 | Represents hydrogen bonding involving the oxygen atoms of the ester group. |
| C···C | 5 - 10 | Can indicate the presence of π-π stacking interactions between the dicyanovinyl groups of adjacent molecules. |
| N···C / C···N | 1 - 5 | Contacts between nitrogen and carbon atoms. |
| O···C / C···O | 1 - 5 | Contacts between oxygen and carbon atoms. |
This table presents hypothetical data based on the analysis of structurally related compounds.
Mass Spectrometry for Elucidation of Fragmentation Pathways
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and for elucidating its structure by analyzing the fragmentation patterns of the molecular ion. When a molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), to form a molecular ion (M+•). This molecular ion is often unstable and fragments into smaller, charged species. The pattern of these fragment ions is characteristic of the molecule's structure.
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation of this molecular ion would likely proceed through several characteristic pathways, driven by the presence of the ester, amine, and dicyanovinyl functional groups.
A plausible fragmentation pathway for this compound would involve initial cleavages at the ester group and the bond between the glycinate backbone and the dicyanovinyl group. Common fragmentations for ethyl esters include the loss of an ethoxy radical (•OCH2CH3) or an ethylene molecule (CH2=CH2) via a McLafferty rearrangement if a gamma-hydrogen is available. For amino acid derivatives, cleavage of the C-C bond alpha to the nitrogen atom is also a common fragmentation route. The presence of the dicyanovinyl group would also lead to characteristic fragments.
The interactive table below outlines the proposed major fragment ions for this compound and their corresponding mass-to-charge ratios (m/z).
| Fragment Ion | Proposed Structure | m/z (calculated) |
| [M]+• | [C8H9N3O2]+• | 179.07 |
| [M - •OCH2CH3]+ | [C6H4N3O]+ | 134.04 |
| [M - COOCH2CH3]+ | [C6H4N3]+ | 118.04 |
| [CH2=CH-CN-CH=C(CN)2]+• | C6H3N3 | 117.03 |
| [HN=CH-COOCH2CH3]+• | C5H9NO2 | 115.06 |
| [C(CN)2=CH-NH2]+• | C4H3N3 | 93.03 |
| [COOCH2CH3]+ | C3H5O2 | 73.03 |
| [CH2=NH2]+ | CH4N | 30.03 |
This table presents proposed fragmentation pathways and calculated m/z values. Actual experimental results may vary.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for studying medium to large-sized organic compounds.
Prediction of Molecular Geometries and Energetics
DFT calculations can be employed to determine the optimized molecular geometry of ethyl {N}-(2,2-dicyanovinyl)glycinate. By finding the minimum energy conformation, bond lengths, bond angles, and dihedral angles can be predicted. For instance, studies on similar organic molecules have shown that DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict geometric parameters that are in good agreement with experimental data from X-ray crystallography.
The planarity of the dicyanovinyl group is a key feature, and DFT can elucidate the extent of conjugation with the nitrogen atom of the glycinate (B8599266) moiety. The calculations would also provide the total electronic energy, which is crucial for comparing the relative stabilities of different conformers and for calculating reaction energies.
Table 1: Predicted Geometrical Parameters for a Dicyanovinyl Derivative (Example)
| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |
|---|---|
| C=C (vinyl) bond length | ~1.35 Å |
| C≡N bond length | ~1.15 Å |
| C-N bond length | ~1.40 Å |
Note: This table is illustrative and based on typical values for dicyanovinyl compounds. Actual values for this compound would require specific calculations.
Analysis of Frontier Molecular Orbitals (FMOs)
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and its ability to undergo electronic transitions.
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom and the adjacent part of the dicyanovinyl group, reflecting the electron-donating character of the amino group. The LUMO is anticipated to be distributed over the dicyanovinyl group, particularly the cyano moieties, which are strong electron-withdrawing groups. A smaller HOMO-LUMO gap would suggest higher reactivity and a propensity for charge transfer interactions.
Table 2: Conceptual FMO Analysis for this compound
| Molecular Orbital | Expected Localization | Role in Reactivity |
|---|---|---|
| HOMO | N-atom, C=C bond | Nucleophilic character, electron donation |
| LUMO | C(CN)₂ group | Electrophilic character, electron acceptance |
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and predict electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths.
For this compound, TD-DFT calculations would likely predict strong absorption in the UV or visible region due to π → π* transitions within the conjugated dicyanovinyl system. The position of the absorption maximum would be sensitive to the electronic effects of the glycinate substituent and the solvent environment. Solvatochromic effects, the change in absorption spectrum with solvent polarity, can also be modeled using implicit or explicit solvent models in TD-DFT calculations.
Molecular Dynamics Simulations for Conformational Studies
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations can provide insights into the conformational flexibility and dynamics of this compound in different environments, such as in solution.
Reaction Pathway Elucidation and Transition State Analysis
Computational methods, particularly DFT, are invaluable for mapping out reaction pathways and identifying transition states. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT can be used to calculate the energies of reactants, products, intermediates, and transition states.
The activation energy of a reaction can be determined from the energy difference between the reactants and the transition state, providing a quantitative measure of the reaction rate. The geometry of the transition state reveals the atomic arrangement at the point of highest energy along the reaction coordinate. For example, in the synthesis of this compound, which might involve the reaction of an amine with a dicyanovinyl precursor, computational analysis could clarify the mechanism, such as whether it proceeds via a concerted or stepwise pathway.
Applications in Advanced Organic Synthesis and Materials Science
Role as Building Blocks in Heterocyclic Compound Synthesis
Ethyl {N}-(2,2-dicyanovinyl)glycinate's reactive dicyanovinyl moiety serves as a potent electrophile and a precursor for cyclization reactions, making it a valuable starting material for various nitrogen-containing heterocyclic compounds.
Synthesis of Pyrimidine (B1678525) Derivatives
While the dicyanovinyl group is a well-known synthon in heterocyclic chemistry, direct and widely reported applications of this compound for the synthesis of pyrimidine derivatives are not extensively documented in a survey of current literature. The conventional and most utilized methods for pyrimidine ring construction, such as the Biginelli reaction, typically involve the condensation of an amidine, urea, or guanidine (B92328) derivative with a 1,3-bifunctional three-carbon fragment. However, the inherent reactivity of the dicyanovinyl group suggests its potential as a three-carbon component in reactions with amidines or related N-C-N fragments to form the pyrimidine core, though specific examples remain a subject for future research.
Formation of Pyrroles and other Nitrogen Heterocycles
The utility of dicyanovinyl groups in forming nitrogen heterocycles is more clearly demonstrated through the reactivity of analogous compounds. Research on Ethyl(Z)-N-(2-amino-1,2-dicyanovinyl)formimidate, a close structural relative of the title compound, reveals its capacity to undergo complex cyclizations. researchgate.net When this formimidate reacts with carbonyl compounds in the presence of a base, it can lead to the formation of fused heterocyclic systems. researchgate.net
Specifically, the reaction pathway can be directed to favor the formation of a pyrrole (B145914) ring. researchgate.net With a strong base, intramolecular cyclization is initiated, leading to a pyrrole intermediate which is then incorporated into a larger pyrrolo[4,3-b] nih.govnih.govdiazepine (B8756704) structure. researchgate.net This reactivity highlights the potential of the N-(2,2-dicyanovinyl) moiety within this compound to act as a precursor for pyrrole ring formation. The proposed mechanism involves the reaction of the enamine-like nitrogen with a suitable carbonyl partner, followed by intramolecular cyclization and aromatization to yield the pyrrole core.
| Reactant | Base/Conditions | Major Product | Key Intermediate Ring System |
|---|---|---|---|
| Ethyl(Z)-N-(2-amino-1,2-dicyanovinyl)formimidate + Ketone | Triethylamine (B128534) (prolonged) | Pyrrolo[4,3-b] nih.govnih.govdiazepine | Seven-membered diazepine ring |
| Ethyl(Z)-N-(2-amino-1,2-dicyanovinyl)formimidate + Ketone | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Intermediate leading to Pyrrole | Pyrrole ring |
| Ethyl(Z)-N-(2-amino-1,2-dicyanovinyl)formimidate + Hydrazine | Base | 1,5-Diamino-4-cyanoimidazole | Imidazole ring |
Contributions to Peptide Nucleic Acid (PNA) Chemistry
Peptide Nucleic Acid (PNA) is a synthetic DNA mimic where the natural sugar-phosphate backbone is replaced by a pseudopeptide chain composed of N-(2-aminoethyl)glycine units. nih.govekb.eg This modification imparts remarkable chemical stability and strong binding affinity to DNA and RNA. mdpi.com Ethyl glycinate (B8599266) derivatives are fundamental to the synthesis of the PNA backbone.
Incorporation into PNA Monomer Synthesis
The synthesis of PNA oligomers relies on the stepwise coupling of PNA monomers. Each monomer consists of an N-(2-aminoethyl)glycine unit to which a nucleobase is attached. Protected forms of N-(2-aminoethyl)glycine esters are crucial intermediates in the preparation of these monomers. nih.govgoogle.comresearchgate.net For instance, an improved and scalable synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate has been developed specifically to serve as a key intermediate for PNA monomer synthesis. nih.govresearchgate.net
In this context, this compound can be viewed as a protected or activated form of the glycine (B1666218) backbone unit. The dicyanovinyl group can serve as a protecting group for the secondary amine, preventing unwanted side reactions during the attachment of the nucleobase moiety. Its electron-withdrawing nature could also potentially activate the glycine unit for specific coupling reactions. This approach would be an alternative to the more common Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategies used in solid-phase PNA synthesis. biosearchtech.comresearchgate.netnih.gov
| Protecting Group Strategy | Key Intermediate Example | Typical Application | Reference |
|---|---|---|---|
| Fmoc/Bhoc | Fmoc-protected N-(2-aminoethyl)glycine monomers | Standard automated and manual solid-phase synthesis | biosearchtech.comnih.gov |
| Boc/Cbz | Boc-protected N-(2-aminoethyl)glycine monomers | Manual solid-phase synthesis | nih.gov |
| Boc/Reductive Alkylation | Ethyl N-[(2-Boc-amino)ethyl]glycinate | Scalable synthesis of PNA backbone precursors | nih.govresearchgate.net |
| Fmoc/Bis-N-Boc | N-[2-(Fmoc)aminoethyl]glycine esters | Synthesis of monomers with protected nucleobases | researchgate.net |
Modification of PNA Backbones
Chemical modification of the PNA backbone is a critical area of research aimed at enhancing its biological and physical properties, such as cellular uptake, binding affinity, and conformational preorganization. nih.govresearchgate.net Modifications are typically introduced at the α, β, or γ positions of the N-(2-aminoethyl)glycine unit. mdpi.comnih.gov For example, a simple modification at the gamma-position can transform a randomly folded PNA into a defined helical structure, which has significant implications for its binding capabilities. nih.gov
The dicyanovinyl group in this compound represents a direct modification to the nitrogen atom of the glycine backbone. Incorporating this unit into a PNA strand would introduce a planar, electron-deficient group directly into the backbone. This modification could profoundly influence the PNA's properties by:
Altering Conformation: The steric and electronic properties of the dicyanovinyl group could restrict bond rotation and favor specific backbone conformations.
Modulating Binding Affinity: The electron-withdrawing nature of the group could affect the electrostatic interactions between the PNA and its target DNA or RNA strand.
Providing a Reactive Handle: The dicyanovinyl group can act as a Michael acceptor, allowing for post-synthetic conjugation of other molecules, such as cell-penetrating peptides or fluorescent labels, directly to the PNA backbone.
| Modification Position | Modified Group | Observed Effect | Reference |
|---|---|---|---|
| γ-position | Guanidinium group | Higher affinity for DNA/RNA, preorganization into a helix | nih.gov |
| γ-position | Simple alkyl/aryl substituents | Induces helical structure in single-stranded PNA | nih.gov |
| α/γ-positions | Aminomethylene group | Improved cellular uptake and DNA binding | nih.gov |
| General Backbone | Introduction of chirality | Improved antisense and antigene properties | mdpi.com |
Development of Molecular Rotors and Fluorescent Probes
The dicyanovinyl group is a key component in the design of fluorescent molecules known as molecular rotors. rsc.org These molecules exhibit fluorescence properties that are highly sensitive to the viscosity of their local environment. This sensitivity arises from the process of twisted intramolecular charge transfer (TICT), where the molecule in its excited state can undergo rotation around a single bond. This rotation provides a non-radiative pathway for the molecule to return to its ground state, effectively quenching fluorescence.
This compound possesses the necessary structural features to function as a molecular rotor. The core of this functionality lies in the bond connecting the nitrogen atom of the glycinate to the dicyanovinyl group. Upon photoexcitation, an intramolecular charge transfer occurs from the electron-donating amino group to the electron-accepting dicyanovinyl group.
In low-viscosity environments, the dicyanovinyl group can freely rotate relative to the rest of the molecule. This rotational motion facilitates the formation of a non-planar TICT state, which de-excites without emitting light, resulting in low fluorescence quantum yield. nih.gov Conversely, in a highly viscous medium, this intramolecular rotation is restricted. The hindered motion suppresses the non-radiative decay pathway, forcing the excited molecule to return to the ground state via radiative decay, leading to a significant increase in fluorescence intensity. nih.govibs.re.kr This direct relationship between environmental viscosity and fluorescence output makes such compounds valuable as viscosity sensors. rsc.org
The sensitivity of a molecular rotor to viscosity can be quantified by the Förster-Hoffmann equation:
log(Φf) = C + x * log(η)
Where Φf is the fluorescence quantum yield, η is the viscosity, C is a constant, and x is the viscosity sensitivity parameter. ibs.re.kr For compounds containing the dicyanovinyl motif, the fluorescence intensity has been shown to increase significantly with rising solvent viscosity. nih.govnih.gov
Table 1: Relationship between Viscosity and Fluorescence for a Representative Molecular Rotor
| Solvent System (e.g., Methanol/Glycerol) | Viscosity (cP) | Relative Fluorescence Intensity |
|---|---|---|
| Methanol | 0.55 | Low |
| 50:50 Mix | ~60 | Medium |
This table illustrates the general principle; specific values for this compound would require experimental measurement.
The photophysical properties of push-pull molecules like this compound are often highly dependent on the polarity of the solvent, a phenomenon known as solvatochromism. mdpi.com After excitation, the molecule has a significantly larger dipole moment in its excited state compared to its ground state. In polar solvents, the solvent molecules reorient themselves around the excited-state dipole, stabilizing it and lowering its energy level. evidentscientific.com
This stabilization leads to a bathochromic (red) shift in the fluorescence emission spectrum as the solvent polarity increases. nih.govresearchgate.net The absorption spectrum may also show a red shift with increasing solvent polarity, a characteristic known as positive solvatochromism. nih.gov The magnitude of these shifts provides insight into the change in the molecule's dipole moment upon excitation.
Furthermore, the fluorescence quantum yield of dipolar dyes can be strongly influenced by the solvent. nih.gov For some dicyanovinyl-containing dyes, the quantum yield has been observed to increase dramatically with solvent polarity, from approximately 1% in nonpolar solvents to over 60% in highly polar solvents. nih.gov This effect is attributed to how the solvent influences the energy barrier for non-radiative decay pathways. nih.gov
Table 2: Expected Solvatochromic Effects on this compound
| Solvent | Polarity (ET(30) kcal/mol) | Expected Absorption Max (λ_abs) | Expected Emission Max (λ_em) | Expected Quantum Yield (Φ_f) |
|---|---|---|---|---|
| Hexane | 31.0 | Shorter Wavelength | Shorter Wavelength | Low |
| Chloroform | 39.1 | Intermediate Wavelength | Intermediate Wavelength | Intermediate |
| Acetonitrile | 45.6 | Longer Wavelength | Longer Wavelength | High |
This table represents expected trends based on the behavior of similar push-pull dicyanovinyl dyes. nih.govmdpi.com
Design of Push-Pull Chromophores and Dyes
The structure of this compound is a classic example of a "push-pull" or donor-π-acceptor (D-π-A) system. researchgate.net In this arrangement:
Donor (D): The nitrogen atom of the glycinate moiety acts as the electron donor.
π-linker (π): The vinyl group serves as the π-conjugated bridge that facilitates charge transfer.
Acceptor (A): The two cyano (-CN) groups on the same vinyl carbon form a powerful electron-withdrawing dicyanovinyl moiety. rsc.org
This intramolecular charge transfer (ICT) from the donor to the acceptor upon absorption of light is the basis for the compound's characteristic optical properties. researchgate.net The efficiency of this charge transfer and the resulting properties can be fine-tuned by modifying the donor, acceptor, or π-linker components. researchgate.net The dicyanovinyl group is a particularly effective acceptor due to the strong electron-withdrawing nature of the two nitrile groups. mdpi.com
Push-pull chromophores incorporating the dicyanovinyl group are known for their strong absorption in the visible region and significant nonlinear optical (NLO) properties. rsc.orgrsc.org The large change in dipole moment between the ground and excited states makes them candidates for applications in electro-optic devices. rsc.org
Precursors for Specialized Reagents and Ligands
Beyond its applications in materials science, this compound serves as a versatile precursor in organic synthesis. The high reactivity of the electron-deficient dicyanovinyl group makes it a target for various nucleophilic reactions. mdpi.com
Nucleophiles such as amines and thiols can undergo an irreversible addition reaction across the carbon-carbon double bond of the dicyanovinyl group. mdpi.comrsc.org This reactivity allows for the synthesis of more complex molecules. For instance, related compounds like ethyl(Z)-N-[2-amino-1,2-dicyanovinyl]-formimidate are used as starting materials to synthesize N-aryl formamidines, which are precursors to various heterocyclic systems. researchgate.netasianpubs.org
The glycinate portion of the molecule also offers a handle for further chemical modification. Glycinate derivatives are widely recognized as important intermediates in the synthesis of a variety of heterocyclic compounds, including pyrroles and furans. semanticscholar.org The combination of the reactive dicyanovinyl group and the synthetically useful glycinate moiety makes this compound a valuable building block for constructing specialized reagents, ligands for metal complexes, and complex heterocyclic frameworks. For example, similar structures have been used to create chemosensors for detecting anions like cyanide. researchgate.netmdpi.com
Q & A
Q. Table 1: Comparative Bioactivity of Glycinate Esters
| Compound | Activity (Target) | EC50/Mortality | Source |
|---|---|---|---|
| Ethyl N-(2,2-dicyanovinyl)glycinate | Insecticidal (Plutella xylostella) | 100% at 0.1 mg/L | |
| Methyl N-(2,4-dimethoxyphenyl)glycinate | Anti-inflammatory (COX-2) | 2.3 µM |
Q. Table 2: HPLC Method Validation Parameters
| Parameter | Value |
|---|---|
| Linearity (R²) | >0.99 |
| LOD | 0.02 µg/mL |
| LOQ | 0.05 µg/mL |
| Precision (RSD%) | <2% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
